Waol A FD-211
Description
Waol A (FD-211) is a fungal-derived δ-lactone initially isolated from Myceliophthora lutea TF-0409 . It exhibits broad-spectrum antitumor activity, particularly against Adriamycin-resistant HL60 leukemia cells . Early structural assignments proposed a 2,5-dihydro-4H-furo[3,4-b]pyran-5-one scaffold , but synthetic and spectroscopic studies by Gao and Snider (2003) revised its structure to a substituted 2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one (Figure 1) . This revision aligned its core with related fungal metabolites like TAN-2483A and Fusidilactone B, resolving prior inconsistencies in bioactivity predictions .
Key Properties of Waol A (FD-211):
Properties
IUPAC Name |
(2R,3R,7S,7aR)-3-hydroxy-2,7-bis[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-5-10-9(14)7-8-12(16-10)11(6-4-2)17-13(8)15/h3-7,9-12,14H,1-2H3/b5-3+,6-4+/t9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDESIVIREXNJ-XQJSVKFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=C2C(O1)C(OC2=O)C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@@H](C=C2[C@@H](O1)[C@@H](OC2=O)/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Waol A FD-211 involves a multi-step process. One of the key steps includes the treatment with triethylamine in dichloromethane, which completes the three-step synthesis of Waol A. The molecular structure of this compound has been confirmed through various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Industrial Production Methods: Industrial production of this compound is typically carried out through microbial fermentation. The microorganism Myceliophthora lutea is cultured under specific conditions to produce the compound. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Aldol Reaction
The synthesis of Waol A FD-211 begins with an aldol reaction between hydroxybutanolide derivatives (e.g., 13b,c ) and 2,4-hexadienal. This step forms intermediates 12b,c , which serve as precursors for subsequent cyclization.
| Reactants | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Hydroxybutanolide 13b,c , 2,4-hexadienal | Aldol conditions (base-mediated) | 12b,c | Enolate formation critical for regioselectivity |
Iodoetherification
Intermediates 12b,c undergo iodoetherification using bis(sym-collidine)iodonium(I) hexafluorophosphate (IPF₆), yielding bicyclic ethers 11b(c) . This step establishes the furopyran core.
| Reactants | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| 12b,c | Bis(sym-collidine)IPF₆, CH₂Cl₂ | 11b(c) | Stereoselective cyclization via iodonium ion |
Elimination to Final Product
Treatment of 11b(c) with triethylamine (Et₃N) in dichloromethane induces elimination, completing the three-step synthesis of this compound (6 ).
| Reactants | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| 11b(c) | Et₃N, CH₂Cl₂, ambient | Waol A (6 ) | Final lactonization and purification via chromatography |
Structural Revision via Synthetic Validation
Initial misassignment of Waol A’s structure as 1 was corrected to 6 through synthetic work ( ). Key evidence:
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Synthetic Feasibility : The revised structure 6 (a vinylogue of TAN-2483A) was confirmed via a pathway analogous to TAN-2483A’s synthesis.
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Spectroscopic Alignment : NMR and mass spectrometry data for synthetic 6 matched natural Waol A.
Aldol Reaction Mechanism
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Step 1 : Deprotonation of hydroxybutanolide to form enolate.
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Step 2 : Nucleophilic attack on 2,4-hexadienal, followed by dehydration.
Iodoetherification Mechanism
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Iodonium Ion Formation : IPF₆ generates an iodonium intermediate, facilitating electrophilic cyclization.
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Ring Closure : Intramolecular attack by the hydroxyl oxygen forms the fused furopyran ring.
Elimination Step
Et₃N abstracts a proton, triggering β-elimination to form the lactone moiety and release HI.
Comparative Reactivity with Analogues
Waol A shares synthetic strategies with structurally related compounds like TAN-2483A and massarilactone B:
| Compound | Key Reaction Similarities | Structural Distinction |
|---|---|---|
| TAN-2483A | Shared aldol and iodoetherification steps | Lacks extended vinyl side chain |
| Massarilactone B | Utilizes similar iodoetherification conditions | Contains additional epoxy ring |
Stability and Functionalization
Scientific Research Applications
Waol A FD-211 has a broad spectrum of applications in scientific research. In chemistry, it is used as a model compound for studying the synthesis and reactivity of furopyran derivatives . In biology and medicine, this compound is studied for its anticancer properties. It has shown cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment . Additionally, the compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Waol A FD-211 involves its interaction with cellular targets, leading to the inhibition of DNA, RNA, and protein synthesis in cancer cells . The compound exerts its effects by binding to specific molecular targets, disrupting essential cellular processes, and ultimately inducing cell death. The pathways involved in its mechanism of action include the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Waol A belongs to the furo[3,4-b]pyran-5-one family, sharing a bicyclic lactone framework with several fungal metabolites. Below is a comparative analysis of its structural, synthetic, and functional relationships:
TAN-2483A and TAN-2483B
Structural Similarities:
- Both TAN-2483A and Waol A feature a furo[3,4-b]pyran-5-one core but differ in substituents. TAN-2483A has a hydroxyl group at C-3 and a methyl group at C-7a, while Waol A lacks these moieties .
- Absolute configuration: TAN-2483A is enantiomeric to Waol A, as confirmed by synthetic studies .
Functional Differences:
- Synthesis: TAN-2483A is synthesized via aldol reaction and iodolactonization from methyl 3E-pentenoate, while Waol A requires additional elimination steps .
Table 1: Structural and Functional Comparison
Fusidilactone B and Massarilactone B
Structural Relationships:
- Fusidilactone B and Massarilactone B share Waol A’s bicyclic framework but incorporate additional hydroxyl groups and side chains .
- Fusidilactone B has a 12-membered macrolide fused to the furopyran system, absent in Waol A .
Functional Contrasts:
Other Related Metabolites
- Phaeosphaeride A : Inhibits STAT3 signaling but lacks the furopyran core .
Biological Activity
Waol A FD-211, a δ-lactone compound, was first isolated from the fungus Myceliophthora lutea. This compound has garnered significant attention in the field of cancer research due to its notable cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by a furo[3,4-b]pyran-5-one bicyclic ring system. Its chemical formula is C₁₅H₁₄O₄, and it is known for its stability under laboratory conditions. The compound exhibits moderate solubility in organic solvents, which facilitates its extraction and purification from fermentation broths.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Solubility | Moderate in organic solvents |
| Stability | Stable under standard conditions |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cell lines, including P388 (murine leukemia), T-24 (bladder carcinoma), HeLa (cervical cancer), A549 (lung carcinoma), and HL-60 (human promyelocytic leukemia) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.
This compound primarily targets topoisomerases, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound disrupts their function, leading to DNA damage and subsequent activation of apoptotic pathways. Additionally, it influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular metabolism and gene expression.
Case Studies
- In vitro Studies : In a study conducted by Nozawa et al., this compound demonstrated broad-spectrum cytotoxicity against several tumor cell lines, including those resistant to traditional chemotherapeutics like adriamycin. The study highlighted the compound's potential as a lead for developing new anticancer agents .
- Animal Models : Research involving animal models has shown that varying dosages of this compound can produce different effects on tumor growth. Lower doses resulted in moderate cytotoxic effects, while higher doses significantly inhibited tumor growth and increased apoptosis rates .
Table 2: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| P388 | 7.5 | Moderate cytotoxicity |
| T-24 | 10.2 | Significant inhibition |
| HeLa | 6.8 | High cytotoxicity |
| A549 | 5.0 | Strong inhibition |
| HL-60 | 8.3 | Induction of apoptosis |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic effectiveness. The compound is absorbed efficiently when administered in appropriate formulations and exhibits a favorable distribution in tissues.
Biochemical Interactions
This compound interacts with various cellular components, including enzymes involved in metabolic pathways. Its ability to inhibit topoisomerases leads to a cascade of biochemical reactions that culminate in cell death.
Q & A
Q. What is the structural identity of Waol A (FD-211), and how was it initially characterized?
Waol A (FD-211) is a δ-lactone compound first isolated from the fungus Myceliophthora lutea TF-0408. Initial structural characterization using spectroscopic methods (e.g., NMR, MS) identified it as a γ,β-unsaturated δ-lactone with a fused bicyclic system . Its bioactivity screening revealed moderate cytotoxicity against cultured cancer cell lines, including HL-60 leukemia cells, though it lacked efficacy in murine P388 leukemia models .
Q. What experimental methodologies are critical for synthesizing Waol A and its analogues?
Early synthetic approaches focused on Michael addition reactions to construct the fused bicyclic lactone core. For example, partial synthesis efforts by Mizoue et al. (1994) utilized ketone intermediates derived from carbohydrate precursors . However, methodological challenges include stereochemical control at the γ,β-unsaturated lactone junction and regioselective functionalization of the bicyclic system .
Q. How should researchers design cytotoxicity assays for Waol A to ensure reproducibility?
Standardized protocols include:
- Using HL-60 (human leukemia) and other adherent cancer cell lines with EC50 measurements over 48–72 hours .
- Incorporating negative controls (e.g., non-cancerous cell lines) and positive controls (e.g., doxorubicin) to validate assay sensitivity .
- Reporting raw data on inhibition of macromolecular synthesis (e.g., DNA/RNA polymerases) to contextualize mechanisms .
Advanced Research Questions
Q. How were structural contradictions in Waol A resolved, and what implications do these revisions hold?
Initial structural misassignments (e.g., δ-lactone vs. revised bicyclic systems) were resolved through total synthesis and X-ray crystallography. Gao and Snider (2004) demonstrated that the original structure (FD-211) was incorrect; the revised structure (compound 157) features a fused furo[3,4-b]pyran system, confirmed via comparison of synthetic and natural samples . This revision underscores the necessity of orthogonal validation (synthesis, crystallography) when spectroscopic data alone are ambiguous .
Q. What are the key challenges in optimizing synthetic routes for Waol A analogues with enhanced bioactivity?
Critical challenges include:
- Stereoselectivity : Achieving high enantiomeric purity at the γ-position of the lactone ring, which influences cytotoxicity .
- Functionalization : Introducing substituents (e.g., hydroxyl, methyl groups) without destabilizing the bicyclic framework .
- Scalability : Transitioning from milligram-scale laboratory synthesis to gram-scale production while maintaining yield (>50% in key steps) . Methodological solutions involve asymmetric catalysis (e.g., chiral auxiliaries) and computational modeling to predict regioselectivity .
Q. Why does Waol A exhibit in vitro cytotoxicity but lack in vivo efficacy in murine models?
Discrepancies between in vitro and in vivo results may stem from:
- Pharmacokinetic limitations : Rapid metabolism or poor bioavailability in vivo, as observed in P388 leukemia models .
- Tumor microenvironment factors : Hypoxia or stromal interactions that reduce drug penetration .
- Dose-dependent toxicity : Narrow therapeutic windows observed in preliminary assays . Researchers should integrate pharmacokinetic profiling (e.g., plasma stability, tissue distribution) early in lead optimization .
Q. How can structural-activity relationships (SARs) guide the design of Waol A derivatives?
SAR studies should prioritize:
- Lactone ring modifications : Substituting oxygen with sulfur (thiolactones) to enhance metabolic stability .
- Side-chain diversification : Introducing polar groups (e.g., amines) to improve solubility without compromising membrane permeability .
- Bioisosteric replacements : Testing furan-to-pyran ring swaps to evaluate impact on target binding . High-throughput screening of compound libraries against kinase targets (e.g., STAT3) is recommended to identify mechanistic synergies .
Methodological Guidance
Q. How should researchers address inconsistencies in bioactivity data across studies?
- Standardize assays : Adopt consistent cell lines, incubation times, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Validate purity : Ensure compounds are >95% pure (HPLC) and characterize degradation products .
- Cross-validate mechanisms : Use orthogonal techniques (e.g., siRNA knockdown) to confirm target engagement .
Q. What best practices ensure reproducibility in synthetic chemistry workflows for Waol A?
- Detailed experimental protocols : Report reaction conditions (temperature, solvent, catalyst loading) and workup procedures .
- Data transparency : Include <sup>1</sup>H/<sup>13</sup>C NMR spectra, HRMS data, and chromatograms in supplementary materials .
- Independent replication : Collaborate with external labs to verify key steps (e.g., cyclopropanation, lactonization) .
Data Management and Reporting
Q. How should researchers document and share structural revision studies for peer review?
- Primary data : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
- Comparative analysis : Tabulate key spectroscopic discrepancies (e.g., <sup>13</sup>C NMR shifts) between natural and synthetic samples .
- Ethical reporting : Acknowledge prior misassignments and clarify revision rationale in the discussion section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
